molecular formula C4H7ClN2S B6193767 3-(methylsulfanyl)-1H-pyrazole hydrochloride CAS No. 162777-11-9

3-(methylsulfanyl)-1H-pyrazole hydrochloride

Cat. No.: B6193767
CAS No.: 162777-11-9
M. Wt: 150.6
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Description

3-(Methylsulfanyl)-1H-pyrazole hydrochloride is a heterocyclic compound that contains a pyrazole ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-1H-pyrazole hydrochloride typically involves the reaction of a pyrazole derivative with a methylsulfanyl reagent. One common method involves the use of β-mercapto ketones and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid as a catalyst . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(Methylsulfanyl)-1H-pyrazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)-1H-pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

162777-11-9

Molecular Formula

C4H7ClN2S

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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